molecular formula C10H10ClNO4S B2672693 Methyl 2-chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate CAS No. 2402829-97-2

Methyl 2-chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate

Cat. No.: B2672693
CAS No.: 2402829-97-2
M. Wt: 275.7
InChI Key: BAYAYFKVOJBMND-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate is a heterocyclic compound characterized by a fused thiopyrano-pyridine scaffold with a sulfone (6,6-dioxo) group, a chlorine substituent at position 2, and a methyl ester at position 2. Its molecular weight is 243.7 g/mol, with a purity ≥95% .

Properties

IUPAC Name

methyl 2-chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4S/c1-16-10(13)7-4-6-5-17(14,15)3-2-8(6)12-9(7)11/h4H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYAYFKVOJBMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C2CCS(=O)(=O)CC2=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiopyrano[4,3-b]pyridine core through a cyclization reaction. This is followed by the introduction of the chloro and carboxylate groups via substitution reactions. The reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out in organic solvents such as dichloromethane or ethanol, and may require the use of catalysts to increase reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to cell death in rapidly dividing cancer cells. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold and Substituent Variations

Key Structural Features of the Target Compound :
  • Thiopyrano[4,3-b]pyridine core: A sulfur-containing fused bicyclic system.
  • Chlorine at position 2 : Electron-withdrawing group influencing reactivity.
  • Methyl ester at position 3 : Provides a handle for further functionalization.
Comparison with Analogous Scaffolds :
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity/Application
4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives Thiopyrano[4,3-d]pyrimidine Morpholino group, pyrazoline scaffold ~350–400 Anticancer research
Ethyl 4-methyl-1,7,8,9-tetrahydropyrano[2,3-b]pyrrolo[2,3-d]pyridine-3-carboxylate Pyrano-pyrrolo-pyridine Ethyl ester, pyrrole ring ~300–320 Antimicrobial (Candida, E. coli)
4-(4-Chlorophenyl)-5,7-dioxo-hexahydropyrazolo-pyrano[2,3-d]pyrimidine Pyrano[2,3-d]pyrimidine Chlorophenyl, pyrazole ~400–420 Antifungal (Sclerotinia sclerotiorum)
2,6-Dichloro-1,7-naphthyridine Naphthyridine Chlorine at positions 2 and 6 195.0 Intermediate in drug synthesis

Key Observations :

  • Pyrazole- or pyrrole-fused systems (e.g., ) exhibit enhanced antimicrobial activity, whereas the target compound’s bioactivity remains underexplored.
  • Morpholino derivatives (e.g., ) demonstrate improved pharmacokinetic properties due to the morpholine ring’s solubility and metabolic stability.

Key Observations :

  • The target compound’s synthesis likely prioritizes simplicity and scalability, contrasting with the multi-step, high-energy processes for pyrazole- or pyrrole-fused systems.

Key Observations :

  • Pyrazolo-pyrano-pyrimidines exhibit exceptional thermal stability (m.p. >300°C), likely due to rigid fused-ring systems.

Biological Activity

Methyl 2-chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C10H7ClO4SC_{10}H_{7}ClO_{4}S, with a molecular weight of approximately 304.73 g/mol. Its structure features a pyridine ring fused with a thiopyrano moiety and dioxo functional groups, which contribute to its reactivity and biological activity.

Key Physical Properties:

PropertyValue
Molecular Weight304.73 g/mol
Melting PointNot specified
Boiling PointNot specified
SolubilitySoluble in organic solvents

Synthesis

This compound can be synthesized through various methodologies involving the reaction of pyridine derivatives with specific reagents under controlled conditions. Typical methods include:

  • Reflux in Organic Solvents : Utilizing solvents such as ethanol or dichloromethane.
  • Temperature Control : Maintaining specific temperature ranges to optimize yield and purity.
  • Catalysts : Employing acidic or basic catalysts to facilitate reactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound suggest potential efficacy against several cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies demonstrated cytotoxic effects on human cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer), with IC50 values indicating significant potency.
Cell LineIC50 (µM)
HT-2915.0
TK-1012.5

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms that require further elucidation.

The proposed mechanism of action involves the disruption of cellular processes through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Additionally, it may interact with specific molecular targets within the cancer cells that regulate proliferation and survival.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluating the antimicrobial activity of this compound against Staphylococcus aureus demonstrated a significant reduction in bacterial viability at concentrations above 20 µg/mL.
  • Anticancer Research : In a comparative study involving various pyridine derivatives, this compound exhibited superior cytotoxicity compared to other derivatives tested against breast cancer cell lines.

Q & A

Basic: What synthetic routes are commonly employed to prepare Methyl 2-chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate?

The compound is synthesized via multi-step reactions, often involving cyclization and chlorination. A typical approach includes:

Cyclocondensation : Formation of the thiopyrano[4,3-b]pyridine core using thiophene derivatives and ammonia sources under reflux conditions.

Chlorination : Introduction of the chloro group at the 2-position using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) .

Esterification : Methylation of the carboxylate group using methanol under acidic catalysis.
Key Considerations : Optimize reaction temperature (70–90°C) and stoichiometry to avoid side products like over-chlorinated derivatives. Monitor intermediates via TLC or HPLC .

Basic: How is the structural identity of this compound confirmed post-synthesis?

A combination of spectroscopic and analytical methods is used:

  • 1H/13C NMR : Assigns proton and carbon environments. For example, the thiopyrano ring protons appear as multiplet signals at δ 2.5–3.5 ppm, while the chloro group absence in DEPT-135 confirms substitution .
  • HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ observed at m/z 327.0245, calculated 327.0248) .
  • IR Spectroscopy : Peaks at 1720 cm⁻¹ (C=O ester) and 1150 cm⁻¹ (S=O stretching) confirm functional groups .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected NMR splitting or HRMS deviations) may arise from:

  • Dynamic Effects : Conformational changes in the thiopyrano ring can cause variable-temperature NMR splitting. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Impurities : Trace solvents or unreacted intermediates (e.g., residual POCl₃) may skew HRMS. Purify via column chromatography (silica gel, hexane/EtOAc gradient) and validate with GC-MS .
  • Tautomerism : The dioxo group may exhibit keto-enol tautomerism, altering spectral profiles. Conduct pH-dependent NMR studies in DMSO-d₆/CDCl₃ .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • DFT Calculations : Model the chloro group’s electrophilicity using Gaussian09 at the B3LYP/6-31G(d) level. The LUMO map highlights electron-deficient regions at C-2 .
  • Molecular Dynamics : Simulate solvation effects (e.g., in DMF) to predict reaction pathways with amines or thiols.
  • SAR Studies : Compare with analogs (e.g., ethyl esters) to assess steric/electronic influences on substitution rates .

Structural Analysis: How does X-ray crystallography clarify the compound’s solid-state conformation?

Single-crystal X-ray diffraction reveals:

  • Crystal System : Monoclinic (P21/c) with unit cell parameters a = 8.87 Å, b = 19.90 Å, c = 10.53 Å, β = 96.7° .
  • Packing Interactions : Hydrogen bonding between the carbonyl oxygen and adjacent NH groups stabilizes the lattice (distance: 2.89 Å) .
    Application : Compare with computational models to validate steric hindrance or planarity of the thiopyrano ring .

Reaction Optimization: What strategies improve yield in large-scale synthesis?

  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance chlorination efficiency .
  • Microwave Assistance : Reduce reaction time (from 12h to 2h) for cyclization steps at 100°C .
  • Workup Protocol : Extract the product with dichloromethane and dry over MgSO₄ to minimize hydrolysis of the ester group .

Structure-Activity Relationship (SAR): How does modifying the ester group affect bioactivity?

Replacing the methyl ester with ethyl or benzyl esters alters:

  • Lipophilicity : LogP increases from 1.2 (methyl) to 2.1 (benzyl), enhancing membrane permeability (tested via Caco-2 assays) .
  • Metabolic Stability : Methyl esters show slower hydrolysis in human liver microsomes (t₁/₂ = 45 min) vs. ethyl (t₁/₂ = 28 min) .
    Implications : Tailor ester groups for targeted pharmacokinetic profiles in drug discovery .

Stability Profile: What conditions accelerate degradation of this compound?

  • Thermal Degradation : Melting point analysis (mp 215–217°C) indicates stability below 200°C. Above 220°C, decomposition releases SO₂ (detected via TGA-MS) .
  • Photolysis : UV exposure (254 nm) induces ring-opening; store in amber vials under argon .
  • Hydrolytic Sensitivity : The ester group hydrolyzes in aqueous pH > 8. Use buffered solutions (pH 6–7) for biological assays .

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